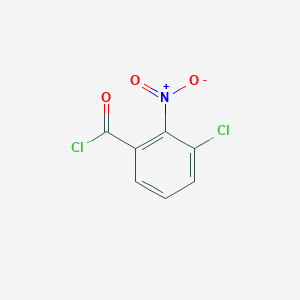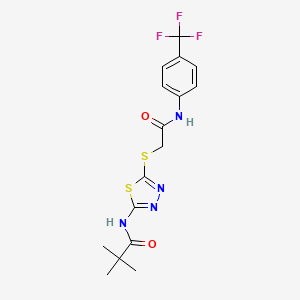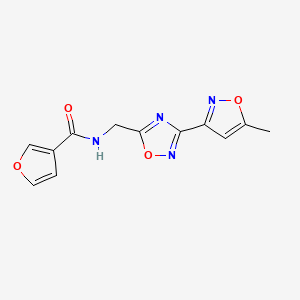![molecular formula C19H16N4O4 B2587476 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 941946-11-8](/img/structure/B2587476.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as MPN, is a chemical compound that has been widely studied for its potential use in scientific research. MPN is a small molecule inhibitor that has been shown to have promising effects in various biological systems.
Aplicaciones Científicas De Investigación
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied extensively for its potential use in various biological systems. It has been shown to be a potent inhibitor of several kinases, including JAK2, FLT3, and RET. N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its ability to inhibit the activity of specific kinases. By inhibiting these kinases, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide can disrupt various signaling pathways that are involved in cell growth, proliferation, and survival. This ultimately leads to the inhibition of tumor growth and the suppression of inflammation.
Biochemical and Physiological Effects:
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of specific signaling molecules, such as STAT3 and AKT. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in lab experiments is its specificity for certain kinases. This allows researchers to target specific pathways and study their effects on various biological systems. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have low toxicity in vivo, making it a potentially safe option for use in animal studies. However, one limitation of using N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Direcciones Futuras
There are several future directions for the study of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. One potential area of research is the development of more potent and selective inhibitors of specific kinases. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide could be studied for its potential use in combination with other drugs to enhance its efficacy. Finally, the use of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in clinical trials for the treatment of cancer and inflammatory diseases could be explored further.
Métodos De Síntesis
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves a series of steps that have been optimized over time. The first step involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(6-methoxypyridazin-3-yl)aniline in the presence of a base to form N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. The purity of the final product is typically confirmed by HPLC or NMR.
Propiedades
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-3-4-14(11-17(12)23(25)26)19(24)20-15-7-5-13(6-8-15)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGERYRLEXJIBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587393.png)

![2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587395.png)

![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)




![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)